3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyltriisopropoxysilane
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Description
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyltriisopropoxysilane is a useful research compound. Its molecular formula is C17H25F13O3Si and its molecular weight is 552.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymerization and Material Science :
- The synthesis of polyfluorinated alkynes, which are important building blocks for fluorous chemistry, has been explored. These compounds, including those similar to 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyltriisopropoxysilane, show potential in creating materials with unique properties due to the presence of fluorine atoms (Bříza, Kvíčala, & Paleta, 2003).
- Research on colorless and high organosoluble polyimides from specific dianhydride and aromatic bis(ether amine)s bearing pendent trifluoromethyl groups shows the influence of these fluorinated groups on the properties of the resulting polymers (Yang & Su, 2005).
Chemical Synthesis and Reactivity :
- The synthesis and characterization of various silsesquioxanes, which are models for silica surfaces, involves compounds related to this compound. These models help understand the surface chemistry of silica and related materials (Feher, Newman, & Walzer, 1989).
- Studies on the formation of a Silafluorene from an intramolecular ring-closure reaction, involving compounds similar to this compound, contribute to the understanding of organometallic chemistry and the synthesis of novel silicon-based compounds (Millevolte, Winkel, Powell, & West, 1997).
Advanced Applications in Organometallic Chemistry :
- Research on Titanium(IV) Trifluoromethyl Complexes, using organometallic fluorocarbon chemistry, provides insights into the bonding and reactivity of compounds containing fluorine, which is relevant to the study of this compound (Taw, Clark, Mueller, Janicke, Cantat, Scott, Hay, Hughes, & Kiplinger, 2012).
Properties
IUPAC Name |
tri(propan-2-yloxy)-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25F13O3Si/c1-9(2)31-34(32-10(3)4,33-11(5)6)8-7-12(18,19)13(20,21)14(22,23)15(24,25)16(26,27)17(28,29)30/h9-11H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCMEROEJHHORK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OC(C)C)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13CH2CH2Si(OCH(CH3)2)3, C17H25F13O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101032578 |
Source
|
Record name | 2-(Perfluorohexyl)ethyltris(1-methylethoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101032578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240203-07-9 |
Source
|
Record name | 2-(Perfluorohexyl)ethyltris(1-methylethoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101032578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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